Enhanced Molecular Complexity and Synthetic Versatility
2-(1-Vinylcyclopropyl)acetic acid contains both a vinyl group and a cyclopropyl ring within the same molecule, providing a higher degree of functionalization compared to the simpler, unsubstituted cyclopropylacetic acid. This dual functionality enables participation in a broader range of chemical reactions, such as cycloadditions and acid-catalyzed rearrangements, which are inaccessible to the simpler analog [1]. While direct head-to-head kinetic data is unavailable, the presence of the vinylcyclopropyl moiety is a structural prerequisite for specific transformations, as demonstrated in the synthesis of complex frameworks [2].
| Evidence Dimension | Structural Complexity and Synthetic Versatility |
|---|---|
| Target Compound Data | Contains vinyl (C=C) and cyclopropyl (C3 ring) groups, enabling rearrangement and cycloaddition pathways. |
| Comparator Or Baseline | Cyclopropylacetic acid (CAS 5239-82-7, MW 100.12 g/mol) lacks a vinyl group. |
| Quantified Difference | Presence of a reactive alkene (vinyl) group in the target compound, which is absent in the comparator, leading to distinct reactivity profiles. |
| Conditions | Qualitative comparison of molecular structure and known reaction classes. |
Why This Matters
For procurement, this confirms the compound is a specialized, multi-functional building block essential for specific advanced synthetic routes, not a simple, single-function carboxylic acid.
- [1] Schroeder F, Givaudan SA. Preparation of homoallylic compounds by reaction of cyclopropylvinyl precursors with Bronsted acids. WO2015059293A1, 2015. View Source
- [2] Switchable light vs. acid-induced transformations of complex framework compounds at room temperature. Green Chem., 2022, 24, 3805-3813. DOI: 10.1039/d1gc04815e. View Source
